Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride is a synthetic organic compound that belongs to the class of thiazolium salts. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a naphtho ring fused to a thiazolium ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride typically involves the reaction of a naphthoquinone derivative with a thiazole compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives. Substitution reactions can result in the formation of various substituted thiazolium salts.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound may have biological activity and could be studied for its potential effects on biological systems.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolium salts have shown promise.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolium Salts: Other thiazolium salts with different substituents may have similar chemical properties and applications.
Naphthoquinone Derivatives: Compounds with a naphthoquinone core structure may share some reactivity and biological activity.
Uniqueness
The unique combination of a naphtho ring fused to a thiazolium ring, along with the specific substituents, gives Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride distinct properties
Properties
CAS No. |
41426-06-6 |
---|---|
Molecular Formula |
C16H15Cl2NS |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-[(Z)-2-chloroprop-1-enyl]-1-ethylbenzo[e][1,3]benzothiazol-1-ium;chloride |
InChI |
InChI=1S/C16H15ClNS.ClH/c1-3-18-15(10-11(2)17)19-14-9-8-12-6-4-5-7-13(12)16(14)18;/h4-10H,3H2,1-2H3;1H/q+1;/p-1/b11-10-; |
InChI Key |
MFTUHXPYOCPXSX-GMFCBQQYSA-M |
Isomeric SMILES |
CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)/C=C(/C)\Cl.[Cl-] |
Canonical SMILES |
CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=C(C)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.